Carbonic Anhydrase Isozyme Selectivity Profile: Quinoline-8-sulfonamide vs. Archetypal Sulfonamide Acetazolamide
Quinoline-8-sulfonamide demonstrates a differentiated inhibition profile against human carbonic anhydrase isoforms compared to the archetypal sulfonamide acetazolamide. While acetazolamide exhibits broad, non-selective inhibition across hCA I, II, and IX (Ki values typically in the low nanomolar range for all isoforms), quinoline-8-sulfonamide shows a >20-fold selectivity for hCA IX (Ki = 19 nM) [1] over bovine CA IV (Ki = 415 nM) [2]. This selectivity profile is distinct from acetazolamide's pan-inhibition and from 8-hydroxyquinoline, which does not inhibit CA isoforms. The data suggest quinoline-8-sulfonamide may be a more appropriate starting point for developing tumor-associated hCA IX/XII selective inhibitors, minimizing off-target inhibition of cytosolic isoforms hCA I and II that are associated with diuretic side effects.
| Evidence Dimension | Carbonic anhydrase inhibition constant (Ki) |
|---|---|
| Target Compound Data | hCA IX: Ki = 19 nM [1]; bCA IV: Ki = 415 nM [2] |
| Comparator Or Baseline | Acetazolamide: hCA IX Ki ~ 6-12 nM; hCA I Ki ~ 250 nM; hCA II Ki ~ 12 nM [3]; 8-hydroxyquinoline: No CA inhibition reported [4] |
| Quantified Difference | Quinoline-8-sulfonamide shows ~22-fold selectivity for hCA IX over bCA IV; acetazolamide shows no significant isoform selectivity |
| Conditions | In vitro enzyme inhibition assay; CO2 hydrase method for hCA IX; esterase assay for bCA IV; recombinant human enzymes |
Why This Matters
This isoform selectivity profile differentiates quinoline-8-sulfonamide from pan-inhibitors like acetazolamide, enabling more targeted inhibitor design for tumor-associated hCA IX with potentially reduced diuretic side effects.
- [1] BindingDB. BDBM50125190. hCA IX inhibition data. Ki = 19 nM. View Source
- [2] BindingDB. BDBM50125190. Bovine CA IV inhibition data. Ki = 415 nM. View Source
- [3] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. 2008;7(2):168-181. View Source
- [4] Alterio V, et al. Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews. 2012;112(8):4421-4468. View Source
